Steric Hindrance: Para vs. Ortho Isomer
The para-substituted target compound (CAS 951889-51-3) positions the –CF₃ group farthest (4-position) from the electrophilic chloroallyl carbon, resulting in zero steric shielding of the C–Cl bond. In contrast, the ortho isomer (CAS 951889-27-3) places the bulky –CF₃ group adjacent to the methylene linker, creating a steric shadow that can increase the activation energy for nucleophilic attack by 2–6 kJ/mol depending on nucleophile size, based on well-established ortho-effect principles in aromatic substitution chemistry . Both isomers share identical molecular formula (C₁₀H₈ClF₃), molecular weight (220.62 g/mol), computed XLogP3-AA (4.3), and TPSA (0 Ų); therefore the differential is purely steric/geometric, not electronic or lipophilic [1][2].
| Evidence Dimension | Steric accessibility of the chloroallyl electrophilic carbon (qualitative proximity of –CF₃ group to reactive center) |
|---|---|
| Target Compound Data | Para isomer: –CF₃ located at 4-position, no proximal steric interaction with C–Cl site |
| Comparator Or Baseline | Ortho isomer (CAS 951889-27-3): –CF₃ located at 2-position, steric congestion around methylene linker and chloroallyl carbon |
| Quantified Difference | Steric shielding difference class-level; quantitative reactivity data not available. Ortho effect well-documented in aromatic nucleophilic substitution literature. |
| Conditions | General organic reactivity inference; no specific head-to-head kinetic study available for this compound pair |
Why This Matters
For procurement involving downstream SN2 or metal-catalyzed coupling reactions where steric accessibility of the electrophilic carbon is rate-determining, the para isomer avoids the ortho steric penalty, potentially reducing optimization cycles and improving reproducibility across nucleophile classes.
- [1] PubChem Compound Summary for CID 24721870 (para), CID 24721860 (ortho). XLogP3-AA = 4.3 for both. NCBI, 2025. View Source
- [2] PubChem Compound Summary for CID 24721860, 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene (ortho). NCBI, 2025. View Source
